- Treatment of cystic fibrosis or the symptoms associatedd with cystic fibrosis, United States, , ,
Cas no 688763-64-6 (Elubrixin)
Elubrixin (sb-656933) is a potent, selective, competitive, reversible and orally active CXCR2 antagonist and IL-8 receptor antagonist Elubrixin inhibited neutrophil CD11b upregulation (IC50 of 260.7 nm) and shape change (IC50 of 310.5 nm) Elubrixin can be used in the study of inflammatory diseases, such as inflammatory bowel disease and airway inflammation
Elubrixin structure
Elubrixin Properties
Names and Identifiers
-
- Elubrixin
- Elubrixin free base
- MW2AIJ8USP
- SB656933
- 1-(4-chloro-2-hydroxy-3-(piperazin-1-ylsulfonyl)phenyl)-3-(2-chloro-3-fluorophenyl)urea
- Elubrixin [USAN:INN]
- elubirixin
- Elubrixin (USAN)
- GTPL8499
- BDBM50398333
- DB12135
- SB 656933
- D10332
- Q27077175
- 1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea
- 3-(2-chloro-3-fluorophenyl)-1
- SB-656933-AAF
- HY-18263A
- CHEMBL2178579
- SCHEMBL1562280
- 688763-64-6
- NS00072300
- ELUBRIXIN [INN]
- CS-0016571
- DTXSID60218962
- 688763-64-6 (free base)
- SB-656933
- 3-(2-chloro-3-fluorophenyl)-1-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea
- UNII-MW2AIJ8USP
- UREA, N-(2-CHLORO-3-FLUOROPHENYL)-N'-(4-CHLORO-2-HYDROXY-3-(1- PIPERAZINYLSULFONYL)PHENYL)-
- DA-63162
- AKOS040733091
- ELUBRIXIN [WHO-DD]
- Elubrixin [USAN]
- +Expand
-
- YQYFEGTYCUQBEI-UHFFFAOYSA-N
- 1S/C17H17Cl2FN4O4S/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24/h1-5,21,25H,6-9H2,(H2,22,23,26)
- ClC1=CC=C(C(=C1S(N1CCNCC1)(=O)=O)O)NC(NC1C=CC=C(C=1Cl)F)=O
Computed Properties
- 462.0331598g/mol
- 4
- 7
- 4
- 462.0331598g/mol
- 29
- 677
- 0
- 0
- 0
- 0
- 0
- 1
- 2.5
- 119
Elubrixin Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Acetonitrile , Tetrahydrofuran ; 2 h, 50 - 60 °C; 50 °C → reflux; 70 - 80 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Acetonitrile , Tetrahydrofuran ; rt → 37 °C; 33 - 37 °C
Reference
- Preparation of N-[4-chloro-2-hydroxy-3-(piperazine-1-sulfonyl)phenyl]-N'-(2-chloro-3-fluorophenyl)urea for treatment of cystic fibrosis, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
Reference
- IL-8 receptor antagonist, World Intellectual Property Organization, , ,
Elubrixin Raw materials
- 4-methylbenzene-1-sulfonic acid
- 1,1-Dimethylethyl N-[4-[[6-chloro-3-[[[(2-chloro-3-fluorophenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-1-piperazinyl]carbamate
- p-Toluenesulfonic acid monohydrate
- 4-[[6-Chloro-3-[N'-(2-chloro-3-fluorophenyl)ureido]-2-hydroxyphenyl]sulfonyl]piperazine-1-carboxylic acid tert-butyl ester
Elubrixin Preparation Products
Elubrixin Related Literature
-
Margaux Billen,Dominique Schols,Peter Verwilst Chem. Commun. 2022 58 4132
688763-64-6 (Elubrixin) Related Products
- 3150-24-1(4-Nitrophenyl β-D-galactopyranoside)
- 3373-00-0(1,2,3,4-Tetrahydro-quinoline-6-ol)
- 2725-22-6(2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-n-octyloxyphenyl)-1,3,5-triazine)
- 3430-29-3(3,5-dibromo-4-methyl-pyridin-2-amine)
- 3038-48-0(2-(Trifluoromethyl)phenylacetic Acid)
- 4711-67-5(N-(2-Ethoxyphenyl)naphthalene-2-carboxamide)
- 512-04-9(Diosgenin)
- 440-60-8((Hydroxymethyl)pentafluorobenzene)
- 103-76-4(N-(2-Hydroxyethyl)piperazine)
- 3304-51-6((2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:688763-64-6)Elubrixin
99%/99%/99%/99%/99%
5mg/10mg/25mg/50mg/100mg
324/479/762/1034/1385